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Compound of Interest

Compound Name: 6-Methyl-7-O-methylaromadendrin

Cat. No.: B13834030 Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 7-O-

methylaromadendrin, a flavonoid of significant interest to researchers in natural product

chemistry and drug development. It is important to note that while the initial query specified "6-
Methyl-7-O-methylaromadendrin," the available scientific literature predominantly refers to

"7-O-methylaromadendrin." This document will focus on the latter, presenting its Nuclear

Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, along with

experimental protocols and a biosynthetic pathway visualization.

Spectroscopic Data Presentation
The structural elucidation of 7-O-methylaromadendrin has been accomplished through various

spectroscopic techniques. The quantitative data from these analyses are summarized below for

clarity and comparative purposes.

Table 1: NMR Spectroscopic Data for 7-O-methylaromadendrin
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¹H NMR (500 MHz,

MeOD)

¹³C NMR (125 MHz,

MeOD)

Position δ (ppm) Position δ (ppm)

H-2 5.04 (d, J = 11.4 Hz) C-2 84.2

H-3 4.58 (d, J = 11.4 Hz) C-3 73.1

H-6 6.18 (d, J = 2.0 Hz) C-4 197.2

H-8 6.39 (d, J = 2.0 Hz) C-5 162.2

H-2', H-6' 7.74 (d, J = 2.1 Hz) C-6 99.4

H-3', H-5' 6.88 (d, J = 8.3 Hz) C-7 165.0

7-OCH₃ 3.78 (s) C-8 94.6

C-9 158.9

C-10 104.7

C-1' 118.5

C-2' 157.4

C-3' 117.3

C-4' 133.1

C-5' 120.2

C-6' 129.1

7-OCH₃ 56.0

Data sourced from

references[1][2][3].

Table 2: Mass Spectrometry (MS) Data for 7-O-methylaromadendrin
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Technique Ion/Fragment m/z

LC-MS [M+H]⁺ 303.0863

GC-MS (TMS derivative) [M-CH₃]⁺ 503

GC-MS (TMS derivative) B-ring fragment 179

Data sourced from

references[3][4][5].

Table 3: Infrared (IR) Spectroscopy Data for 7-O-methylaromadendrin

Functional Group Expected Absorption Range (cm⁻¹)

O-H (hydroxyl) 3500-3200 (broad)

C=O (carbonyl) 1680-1650

C=C (aromatic) 1600-1450

C-O (ether) 1300-1000

Note: Specific experimental IR data for 7-O-

methylaromadendrin is not readily available in

the cited literature. This table presents expected

ranges for the functional groups present in the

molecule.

Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental for accurate structural

determination. The following sections detail the methodologies typically employed.

NMR Spectroscopy Protocol
Sample Preparation: Approximately 5-10 mg of purified 7-O-methylaromadendrin is

dissolved in 0.5 mL of a suitable deuterated solvent, such as methanol-d₄ (MeOD) or

dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
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Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 500 MHz (or higher)

spectrometer. For ¹H NMR, standard parameters include a 30° pulse angle, a 2-second

relaxation delay, and 16-32 scans. For ¹³C NMR, a 90° pulse angle, a 2-second relaxation

delay, and a larger number of scans (e.g., 1024) are typically used due to the lower natural

abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay) is processed using appropriate

software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase

correction, baseline correction, and referencing to the residual solvent peak.

Mass Spectrometry Protocol
Liquid Chromatography-Mass Spectrometry (LC-MS): A solution of the compound in a

suitable solvent (e.g., methanol) is injected into a high-performance liquid chromatography

(HPLC) system coupled to a mass spectrometer (e.g., Q-TOF). A gradient elution with

solvents such as water and acetonitrile, both containing a small amount of formic acid, is

often used to achieve separation on a C18 column. The mass spectrometer is operated in

positive ion mode to detect the protonated molecule [M+H]⁺.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the flavonoid is

typically derivatized to increase its volatility. This is often achieved by silylation using a

reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The derivatized sample is then

injected into the GC, where it is separated on a capillary column before being ionized and

detected by the mass spectrometer.

Mandatory Visualizations
Biosynthetic Pathway of 7-O-Methylaromadendrin
The biosynthesis of 7-O-methylaromadendrin in organisms like E. coli can be engineered to

proceed from the precursor naringenin.[3][6] This enzymatic conversion is a two-step process.

Naringenin Aromadendrin
(Dihydrokaempferol)

Flavanone 3-hydroxylase (F3H) 7-O-Methylaromadendrin7-O-methyltransferase (OMT)

Click to download full resolution via product page
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Caption: Enzymatic synthesis of 7-O-methylaromadendrin from naringenin.

Spectroscopic Data Acquisition Workflow
The logical flow of acquiring and processing spectroscopic data for the characterization of a

natural product like 7-O-methylaromadendrin is outlined below.

Sample Preparation

Spectroscopic Analysis

Data Processing & Analysis

Purified 7-O-Methylaromadendrin

NMR (1H, 13C) MS (LC-MS, GC-MS) IR

Process NMR Data Process MS Data Process IR Data

Structure Elucidation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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